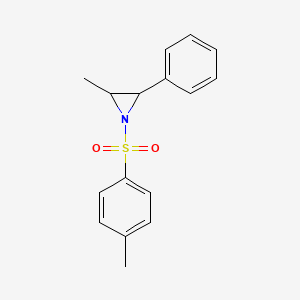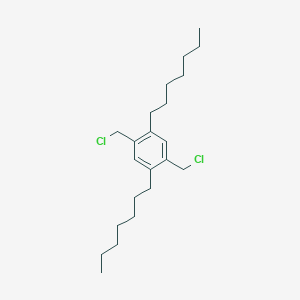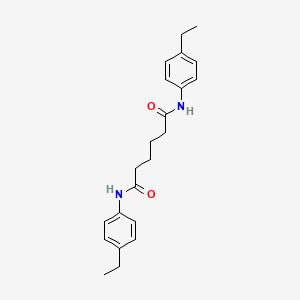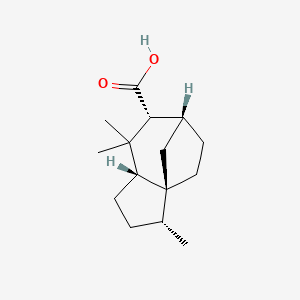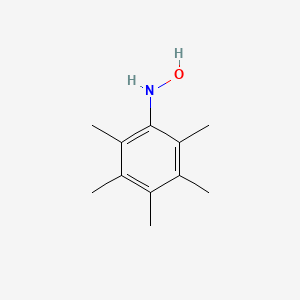
5-Hexyn-1-ol, 6-(2-methyloxiranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyn-1-ol, 6-(2-methyloxiranyl)-: is an organic compound with the molecular formula C9H14O2 It is a derivative of 5-Hexyn-1-ol, featuring an additional oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- typically involves the following steps:
Starting Material: The synthesis begins with 5-Hexyn-1-ol.
Epoxidation: The terminal alkyne group of 5-Hexyn-1-ol is subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring at the 6-position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene or alkane derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions to open the oxirane ring.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of functionalized alcohols, amines, or ethers.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology:
Bioconjugation: The compound’s reactive oxirane ring makes it suitable for bioconjugation reactions, where it can be linked to biomolecules for various biological studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new drug candidates, particularly in the development of anticancer and antiviral agents.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of functionalized polymers with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 5-Hexyn-1-ol, 6-(2-methyloxiranyl)- largely depends on the specific reactions it undergoes. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to ring-opening and formation of new bonds. This reactivity is exploited in both synthetic and biological applications, where the compound can modify other molecules or be incorporated into larger structures.
Comparison with Similar Compounds
5-Hexyn-1-ol: The parent compound without the oxirane ring.
6-Hydroxy-1-hexyne: A similar compound with a hydroxyl group but lacking the oxirane ring.
1-Hydroxy-5-hexyne: Another isomer with the hydroxyl group at a different position.
Uniqueness:
Oxirane Ring:
Versatility: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
138059-79-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-(2-methyloxiran-2-yl)hex-5-yn-1-ol |
InChI |
InChI=1S/C9H14O2/c1-9(8-11-9)6-4-2-3-5-7-10/h10H,2-3,5,7-8H2,1H3 |
InChI Key |
GMZPCDAKUCKLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C#CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

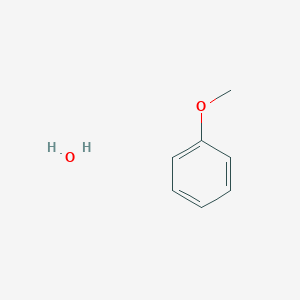
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
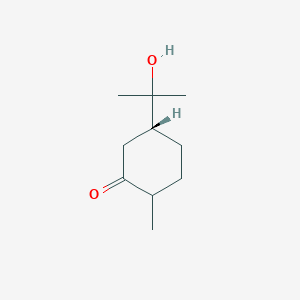

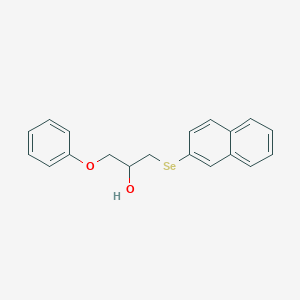
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
